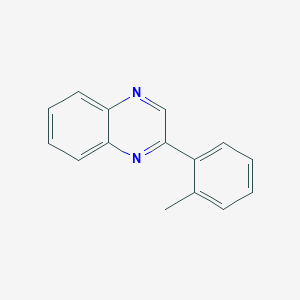

2-(2-Methylphenyl)quinoxaline

Beschreibung

Eigenschaften

CAS-Nummer |

105702-07-6 |

|---|---|

Molekularformel |

C15H12N2 |

Molekulargewicht |

220.27 g/mol |

IUPAC-Name |

2-(2-methylphenyl)quinoxaline |

InChI |

InChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)15-10-16-13-8-4-5-9-14(13)17-15/h2-10H,1H3 |

InChI-Schlüssel |

QFRFRSFOUUSHMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation of o-Phenylenediamine with 1,2-Dicarbonyl Compounds

The classical and most common method involves the reaction of o-phenylenediamine with α-ketoaldehydes or diketones. For this compound, the 2-methylphenyl substituent can be introduced via the appropriate 1,2-dicarbonyl compound bearing the 2-methylphenyl group.

- Reaction conditions: Typically, the condensation is carried out in refluxing solvents such as toluene or acetic acid, sometimes with acid catalysts or under microwave irradiation to accelerate the reaction.

- Catalysts: Recyclable catalysts such as alumina-supported heteropolyoxometalates or molybdenum-vanadium-phosphorus (MoVP) catalysts have been reported to improve yields and allow milder conditions.

- Oxidation: Aromatization of the dihydroquinoxaline intermediate to quinoxaline is often achieved by air oxidation or by using oxidants like vanadium pentoxide (V2O5) or silica gel under reflux.

One-Pot and Green Synthesis Approaches

Recent advances emphasize green chemistry approaches, including:

- Microwave-assisted synthesis: Reduces reaction time significantly while maintaining good yields.

- Aqueous or solvent-free conditions: Some protocols use water or minimal solvents to reduce environmental impact.

- Catalyst-free or recyclable catalyst systems: To improve sustainability and cost-effectiveness.

Specific Preparation Methods for this compound

Synthesis via Condensation of 1,2-Phenylenediamine and 2-Methylphenyl-Containing Dicarbonyl Compounds

A representative method involves the condensation of o-phenylenediamine with 2-methylbenzil or related diketones:

Catalytic Synthesis from Glycerol and 1,2-Phenylenediamine Derivatives

An innovative catalytic system uses glycerol as a carbon source with 1,2-phenylenediamine derivatives to synthesize 2-methylquinoxaline derivatives:

This method highlights the importance of catalyst and base choice, as well as solvent effects, in optimizing the synthesis of 2-methylquinoxaline derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times drastically:

This method is suitable for rapid synthesis but may require post-reaction oxidation steps to ensure full aromatization.

Nucleophilic Aromatic Substitution (SNAr) Route

An alternative approach involves the preparation of halogenated quinoxaline intermediates (e.g., 2-chloro-3-methylquinoxaline) followed by nucleophilic substitution with 2-methylphenyl nucleophiles:

This method allows functionalization at specific positions but involves multiple steps and longer reaction times.

Comparative Analysis of Preparation Methods

| Method | Reaction Time | Yield (%) | Catalyst | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Classical condensation + oxidation | 24 h | 65-90 | MoVP, V2O5 | Toluene | Reflux | High yield, well-established | Long reaction time, high temperature |

| Catalytic glycerol method | 20 h | Up to 92 | Iridium complex | 2,2,2-Trifluoroethanol | Reflux | Green, high yield | Requires expensive catalyst |

| Microwave-assisted synthesis | 5-30 min | 80-95 | None or acid catalyst | Acetic acid | Microwave heating | Fast, energy efficient | Sometimes incomplete aromatization |

| SNAr substitution | 30 h | Moderate | POCl3 (for halogenation) | Acetonitrile | Reflux | Allows substitution flexibility | Multi-step, long reaction time |

Research Findings and Notes

- The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds remains the most straightforward and widely used method for quinoxaline synthesis, including this compound.

- Catalytic systems, especially those involving iridium complexes and potassium carbonate in trifluoroethanol, have demonstrated high efficiency and selectivity for 2-methylquinoxaline derivatives, representing a significant advancement in green chemistry.

- Microwave-assisted methods offer rapid synthesis but may require additional oxidation steps to achieve full aromatization.

- The SNAr approach, while versatile, is less commonly used for direct synthesis of this compound due to longer reaction times and multiple steps.

- Recyclable catalysts such as alumina-supported heteropolyoxometalates enable room temperature synthesis with high yields, reducing energy consumption and improving sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(o-Tolyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoxalines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Quinoxaline derivatives, including 2-(2-Methylphenyl)quinoxaline, have been studied for their antiviral properties. Notably, compounds within this class have demonstrated efficacy against various viruses, such as:

- Herpes Simplex Virus (HSV) : Research indicates that certain quinoxaline derivatives can inhibit the replication of HSV-1 and cytomegalovirus. For instance, a derivative exhibited significant antiviral activity at concentrations ranging from 1-5 mM depending on the virus strain and cell type used in assays .

- Respiratory Pathogens : Recent studies highlight the potential of quinoxalines as inhibitors of respiratory viruses, including influenza and coronaviruses. The structure-activity relationship (SAR) analyses suggest that modifications to the quinoxaline scaffold can enhance antiviral efficacy .

Anticancer Activity

The anticancer potential of this compound has been extensively explored. Various studies have synthesized and evaluated its derivatives against multiple cancer cell lines:

- Mechanism of Action : Quinoxaline compounds are known to induce apoptosis in cancer cells. They have been shown to inhibit key enzymes involved in tumor growth, such as VEGFR-2, with some derivatives achieving IC50 values as low as 10.27 µM .

- Cell Line Studies : Compounds derived from quinoxaline have been tested against human cancer cell lines including HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). These studies reveal varying degrees of growth inhibition, with some derivatives showing over 55% inhibition in specific cancer types .

Treatment of Chronic Diseases

Beyond antiviral and anticancer applications, quinoxaline derivatives are being investigated for their potential in treating chronic diseases:

- Diabetes : Certain quinoxaline compounds have shown promise in managing diabetes by modulating glucose metabolism and insulin sensitivity. Their ability to influence metabolic pathways is under ongoing investigation .

- Neurological Disorders : The structural characteristics of quinoxalines allow for interactions with neurotransmitter systems, suggesting potential therapeutic effects for conditions like depression and anxiety .

Material Science Applications

The unique properties of quinoxaline derivatives extend beyond biological applications into material science:

- Corrosion Inhibition : Quinoxalines are employed in industrial applications due to their ability to inhibit metal corrosion. Their effectiveness is attributed to their molecular structure which allows for strong interactions with metal surfaces .

- Electroluminescent Materials : The electronic properties of quinoxalines make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary Table of Applications

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Antiviral | HSV inhibition | 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline |

| Anticancer | Apoptosis induction, VEGFR-2 inhibition | Quinoxaline-bisarylurea |

| Chronic Diseases | Diabetes management | Various modified quinoxalines |

| Material Science | Corrosion inhibition, electroluminescence | Quinoxaline-based coatings |

Wirkmechanismus

The mechanism of action of 2-(o-Tolyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and resulting in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Effects

- Substituent Position: 2-Position Substitution: Derivatives like 2-(2-phenylethynyl)quinoxaline exhibit reduced electrophilicity at the N=C–H site due to electron-donating effects from substituents like phenylalkynyl groups. This hinders nucleophilic substitution reactions unless strong nucleophiles (e.g., n-BuLi) are used . 3-Position Substitution: In contrast, 3-substituted quinoxalines (e.g., 3-isopropyl or 3-(trifluoromethyl)) demonstrate significant steric and electronic impacts on protease inhibition. For example, 3-(trifluoromethyl) groups reduce potency against hepatitis C virus NS3/4A protease by ~2–4-fold compared to ethyl or methyl groups, likely due to repulsive interactions with Asp168 .

Resistance Profiles

- Antiviral Resistance: Quinoxaline-based protease inhibitors (e.g., 18e, 19e) show reduced efficacy against HCV D168A and A156T variants due to steric clashes with His57 or weakened π-π interactions .

Key Research Findings and Trends

Substituent Optimization :

- Electron-Withdrawing Groups : 3-(Trifluoromethyl) groups reduce biochemical potency but can be counterbalanced by modifying the P1–P3 macrocycle or P4 capping group in protease inhibitors .

- Steric Effects : Larger 3-substituents (e.g., isopropyl) disrupt binding to catalytic residues (e.g., His57 in HCV protease), emphasizing the need for compact substituents in drug design .

Dual-Activity Compounds: Derivatives like 3f (Liu et al.) and compound 4 (Abbas et al.) demonstrate dual herbicidal/fungicidal or anticancer/antimicrobial activities, highlighting the versatility of quinoxaline scaffolds .

Computational Insights :

- Molecular docking and DFT analyses are critical for rational design. For example, 3f’s herbicidal activity is attributed to Protox enzyme inhibition, validated by docking studies .

Biologische Aktivität

2-(2-Methylphenyl)quinoxaline, also known as 2-(o-tolyl)quinoxaline, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 220.27 g/mol, features a quinoxaline core substituted with an ortho-tolyl group. Its unique structure enhances its chemical reactivity and biological activity compared to its parent compound, quinoxaline.

The compound exhibits various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions can yield derivatives such as quinoxaline N-oxides and dihydroquinoxalines, which may possess distinct biological activities.

| Property | Value |

|---|---|

| CAS No. | 105702-07-6 |

| Molecular Formula | C15H12N2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)15-10-16-13-8-4-5-9-14(13)17-15/h2-10H,1H3 |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. For instance, studies have reported significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MICs) in the low mg/L range .

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, it exhibited a growth inhibition rate of approximately 55.75% against melanoma cells . Structure-activity relationship (SAR) studies suggest that the presence of the ortho-tolyl group enhances its potency compared to other derivatives .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, showing potential in reducing inflammation-related conditions . Its mechanism may involve the inhibition of specific enzymes involved in inflammatory pathways.

- Antiviral Activity : Some derivatives of quinoxaline have demonstrated antiviral effects against viruses such as HSV-1 and cytomegalovirus. While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction often involves binding to enzymes or receptors, leading to altered cellular functions that contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of quinoxaline derivatives:

- Study on Antimicrobial Activity : A study evaluated various quinoxaline derivatives for their antibacterial properties against clinically relevant strains. Compounds similar to this compound showed MIC values between 0.25 to 1 mg/L against resistant strains .

- Anticancer Evaluation : In a comprehensive screening of quinoxaline derivatives against multiple cancer cell lines, certain compounds displayed IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. Basic

- 1H-NMR : Peaks at δ 7.34–9.01 (aromatic protons) and δ 2.48 (methyl group) confirm substitution patterns ().

- Melting Point : Sharp m.p. ranges (e.g., 91–92°C) indicate purity .

- HPLC/GC-MS : Used for quantitative purity assessment in absence of crystallographic data.

Q. Advanced

- X-ray Diffraction : Resolves conformational ambiguities (e.g., ).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C15H12N2, MW 220.27) .

How are structure-activity relationships (SAR) evaluated for this compound derivatives in biological studies?

Advanced

SAR studies involve systematic substitution at the quinoxaline core. For example, shows that replacing the methyl group with ethylthio (3e) enhances A1 adenosine receptor (AR) affinity (Ki = 0.5 nM vs. 8000 nM for 3b). Assays use radioligand binding (e.g., [3H]DPCPX for A1AR) and dose-response curves to quantify Ki values. Computational docking (e.g., 3D queries in the Cambridge Structural Database) guides substituent selection .

How can computational methods predict the electronic properties of this compound?

Advanced

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP in ) calculates HOMO-LUMO gaps and electrostatic potentials. Exact-exchange terms improve accuracy for redox-active quinoxalines (error <2.4 kcal/mol in thermochemistry, ). Correlation-energy functionals () model π-π interactions by integrating local kinetic-energy density .

How do researchers address discrepancies in reported bioactivity data for quinoxaline derivatives?

Advanced

Contradictions (e.g., varying Ki values across studies) are resolved by standardizing assay conditions (e.g., cell lines, buffer pH) and validating purity via orthogonal methods (HPLC, NMR). highlights that protoporphyrinogen oxidase inhibition (herbicidal activity) depends on substituent electronegativity, requiring DFT-based charge distribution analysis to reconcile structure-activity trends .

What methodologies are used to design this compound derivatives for targeted therapeutic applications?

Q. Advanced

- Fragment-Based Design : Substituents are selected using 3D pharmacophore models ().

- Click Chemistry : Azide-alkyne cycloaddition introduces functional groups (e.g., ’s thioether derivatives).

- Metabolic Stability Assays : Microsomal incubation (e.g., ) identifies labile sites for modification .

How is the mode of action elucidated for bioactive this compound derivatives?

Q. Advanced

- Enzyme Inhibition Assays : uses recombinant protoporphyrinogen oxidase to measure IC50 values.

- Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting).

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

What are the solubility and stability profiles of this compound under experimental conditions?

Basic

The compound is lipophilic, soluble in organic solvents (ethanol, acetone), and stable at RT for short-term storage. notes that aqueous insolubility necessitates DMSO stock solutions for biological assays .

Advanced

Long-term stability is assessed via accelerated degradation studies (40°C/75% RH). LC-MS monitors hydrolytic or oxidative byproducts. Co-solvents (e.g., cyclodextrins) improve aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.